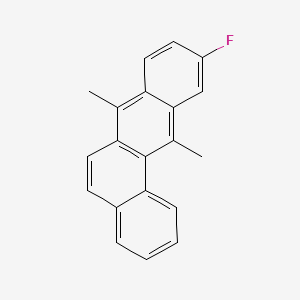
10-Fluoro-7,12-dimethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Fluoro-7,12-dimethylbenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H15F and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tumor Initiation Studies
In Vivo Studies
Research indicates that 10-F-DMBA exhibits greater tumor-initiating potency compared to its parent compound, 7,12-dimethylbenz(a)anthracene (DMBA). In experiments conducted on SENCAR mice, 10-F-DMBA demonstrated a higher rate of covalent binding to DNA in mouse epidermal cells than DMBA at various doses. For instance, at the highest tested dose of 200 nmol/mouse, the binding of 10-F-DMBA was approximately 3.4 times greater than that of DMBA . This increased binding correlates with a more pronounced tumor initiation response.
Dose-Response Relationship
The dose-response relationship for tumor initiation by both compounds shows that while DMBA's syn-diol-epoxide:DNA adducts increased significantly with dose, those for 10-F-DMBA remained relatively constant. This suggests that the mechanism of action for 10-F-DMBA may differ from that of DMBA, possibly due to its structural modifications affecting metabolic activation pathways .
Comparative Studies
Fluoro Derivatives and Their Activities
Comparative studies involving other fluoro derivatives of DMBA have shown varying levels of tumor-initiating activity. For example, while 9-fluoro-7,12-dimethylbenz(a)anthracene (9-F-DMBA) exhibited similar activity to DMBA, 10-F-DMBA was found to be significantly more active at higher doses . Additionally, other studies have indicated that structural modifications at different positions on the benz(a)anthracene framework can alter biological activity. For instance, substitutions at positions 1, 2, and 5 have been shown to abolish tumor-initiating activity altogether .
Case Studies
SENCAR Mouse Model
In a series of experiments using SENCAR mice as a model for skin carcinogenesis, researchers evaluated the tumor-initiating capabilities of various fluoro-substituted derivatives. The findings consistently highlighted the superior potency of 10-F-DMBA compared to both DMBA and other derivatives like 4-fluoro-7,12-dimethylbenz(a)anthracene (4-F-DMBA), which showed weak activity as an initiator but was hypothesized to possess promoting characteristics .
Summary Table: Comparative Tumor Initiation Activities
| Compound | Dose (nmol/mouse) | Papilloma Incidence | Remarks |
|---|---|---|---|
| DMBA | 50 | 100% | Strong initiator |
| 10-F-DMBA | 50 | Higher than DMBA | Enhanced activity |
| 4-F-DMBA | 50 | None | Weak initiator |
| 9-F-DMBA | Varies | Similar to DMBA | Comparable activity |
Propriétés
Numéro CAS |
71172-13-9 |
|---|---|
Formule moléculaire |
C20H15F |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
10-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-16-10-8-15(21)11-19(16)13(2)20-17(12)9-7-14-5-3-4-6-18(14)20/h3-11H,1-2H3 |
Clé InChI |
LSMDFKIGMKDUOJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=C(C3=C1C=CC4=CC=CC=C43)C)F |
SMILES canonique |
CC1=C2C=CC(=CC2=C(C3=C1C=CC4=CC=CC=C43)C)F |
Key on ui other cas no. |
71172-13-9 |
Synonymes |
10-F-DMBA 10-fluoro-7,12-dimethylbenz(a)anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















